ML314

Beschreibung

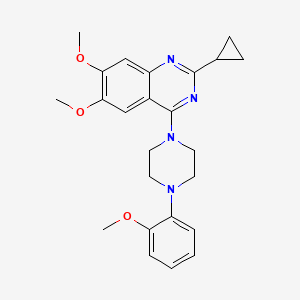

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEOAXMICIJCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML314 neurotensin receptor 1 agonist

An In-Depth Technical Guide to ML314: A Biased Agonist of the Neurotensin 1 Receptor

Executive Summary

This compound is a potent, selective, and brain-penetrant small molecule agonist for the Neurotensin Receptor 1 (NTS1).[1][2][3] It is distinguished by its novel mechanism of action as a biased agonist. Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway without inducing the Gq-protein-coupled pathway responsible for calcium mobilization.[1][2][3][4] This unique pharmacological profile, coupled with its ability to cross the blood-brain barrier, makes this compound a valuable research tool and a promising preclinical lead for therapeutic intervention in central nervous system disorders, particularly in the context of methamphetamine abuse.[2][4][5]

Introduction to Neurotensin Receptor 1 (NTS1) Signaling

The Neurotensin Receptor 1 (NTS1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates the effects of the endogenous tridecapeptide, neurotensin. NTS1 activation is implicated in a range of physiological processes including pain modulation, thermoregulation, and the reward pathways associated with psychostimulant addiction.

Traditionally, NTS1 activation by neurotensin initiates two major signaling cascades:

-

Gq-Protein Pathway: The receptor couples to the Gαq subunit, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of downstream cellular responses.

-

β-Arrestin Pathway: Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor. This process desensitizes the G-protein signal and initiates a separate wave of signaling events. It also mediates receptor internalization and trafficking.

The development of biased agonists like this compound allows for the selective activation of one pathway over the other, offering a more targeted therapeutic approach with potentially fewer side effects.

This compound: Chemical Properties and Pharmacological Profile

This compound is a nonpeptidic small molecule identified through a high-throughput screening campaign.[1][3]

-

Chemical Name: 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline[1][5]

-

CAS Number: 1448895-09-7[5]

This compound acts as a full agonist in β-arrestin recruitment assays but shows no significant activity in calcium mobilization assays, confirming its biased nature.[1][2][3] Furthermore, its effects can be blocked by the NTS1-selective antagonist SR142948A.[1][3] Studies also suggest this compound functions as a positive allosteric modulator, enhancing the binding of endogenous neurotensin.[4][6]

Quantitative Pharmacological Data

The pharmacological characteristics of this compound have been quantified across various in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound at NTS1

| Assay Type | Receptor | Cell Line | Parameter | Value (µM) | Citation(s) |

|---|---|---|---|---|---|

| β-Arrestin Recruitment | Human NTS1 | U2OS | EC₅₀ | 1.9 - 2.0 | [3][4][7] |

| Calcium Mobilization | Human NTS1 | HEK293 | EC₅₀ | > 80 | [6] |

| Antagonist Inhibition | Human NTS1 | U2OS | IC₅₀ (of SR142948A vs. This compound) | 0.0501 |[1][3] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Assay Type | Parameter | Value (µM) | Fold Selectivity (vs. NTS1) | Citation(s) |

|---|---|---|---|---|---|

| NTS2 | β-Arrestin Recruitment | EC₅₀ | > 80 | > 40x | [6] |

| GPR35 | Not Specified | - | Selective against GPR35 | - |[4][7][8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing (mg/kg, Route) | Endpoint | Result | Citation(s) |

|---|---|---|---|---|

| Dopamine Transporter KO Mice | 20, i.p. | Reduction in Locomotion | Significant attenuation of hyperlocomotion | [4][8] |

| C57BL/6J Mice | 10 - 30, i.p. | Methamphetamine-Induced Hyperlocomotion | Dose-dependent attenuation | [4][8] |

| C57BL/6J Mice | 20, i.p. | Methamphetamine-Associated Conditioned Place Preference | Significant reduction | [2][4] |

| Rats | 30 | Methamphetamine Self-Administration | Significant reduction in lever presses |[2][6] |

Mechanism of Action: Biased Agonism at NTS1

This compound's primary mechanism is the selective activation of the β-arrestin signaling cascade downstream of the NTS1 receptor. This "biased agonism" is a key feature that differentiates it from endogenous neurotensin.

The diagram below illustrates the differential signaling pathways. Neurotensin activates both Gq-protein and β-arrestin pathways. In contrast, this compound binds to NTS1 and induces a conformational change that favors the recruitment of β-arrestin while avoiding productive coupling to the Gq protein, thereby circumventing the PLC activation and subsequent calcium release.

Key Experimental Methodologies

The pharmacological profile of this compound was established using a series of well-defined in vitro and in vivo assays.

The general workflow for identifying and characterizing a biased agonist like this compound involves a primary screen for the desired pathway, a counter-screen to confirm the absence of activity in the undesired pathway, followed by in vivo validation in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline | C24H28N4O3 | CID 53245590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stabilization of pre-existing neurotensin receptor conformational states by β-arrestin-1 and the biased allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the β-arrestin Biased Agonism of ML314

This technical guide provides a comprehensive overview of this compound, a selective β-arrestin biased agonist for the Neurotensin Receptor 1 (NTR1). It delves into its mechanism of action, signaling pathways, and the experimental methodologies used to characterize its unique pharmacological profile.

Introduction to this compound and Biased Agonism

This compound is a small, non-peptidic, and brain-penetrant molecule that selectively activates the β-arrestin signaling pathway downstream of the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR).[1][2][3] Unlike the endogenous ligand, neurotensin, which activates both G protein-mediated and β-arrestin-mediated signaling, this compound demonstrates significant bias towards the β-arrestin pathway.[1][3][4] This property of "biased agonism" or "functional selectivity" allows for the targeted modulation of specific intracellular signaling cascades, which can offer therapeutic advantages by avoiding the adverse effects associated with the activation of other pathways.[1][3][5]

The development of biased agonists like this compound is a promising strategy in drug discovery, potentially leading to novel therapeutics with improved efficacy and safety profiles.[5] this compound, in particular, has been investigated as a potential therapeutic for conditions such as methamphetamine abuse.[2][6][7]

Mechanism of Action of this compound

This compound acts as a biased agonist at the NTR1.[1][3] Upon binding to NTR1, it induces a conformational change in the receptor that preferentially facilitates the recruitment and activation of β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[1][8] Crucially, this conformational state does not efficiently couple to and activate the canonical Gq protein pathway, which is typically initiated by neurotensin binding.[1][3][4] The lack of Gq activation is evidenced by the absence of downstream calcium mobilization in cells treated with this compound.[1][3][4]

In addition to its role as a direct agonist, this compound also functions as a positive allosteric modulator of NTR1.[2][4][7] This means it can enhance the binding and signaling of the endogenous ligand, neurotensin.[2][7]

The signaling bias of this compound has significant functional consequences, leading to distinct cellular and physiological responses compared to balanced NTR1 agonists.[1][3]

Quantitative Pharmacological Profile of this compound

The pharmacological properties of this compound have been characterized through various in vitro assays, which are summarized in the tables below.

Table 1: In Vitro Potency and Efficacy of this compound at NTR1

| Assay Type | Parameter | Value | Cell Line | Reference |

| β-arrestin Recruitment | EC50 | 1.9 µM | U2OS | [6][9][10] |

| β-arrestin Recruitment | EC50 | 2.0 µM | CHO-K1 | [1][3] |

| Calcium Mobilization (Gq) | EC50 | >80 µM | HEK293 | [1][4] |

Table 2: Receptor Selectivity of this compound

| Receptor | Assay Type | Parameter | Value | Reference |

| NTR1 | β-arrestin Recruitment | EC50 | ~2.0 µM | [1][3][4] |

| NTR2 | β-arrestin Recruitment | EC50 | >80 µM | [4][11] |

| GPR35 | Not Specified | - | Inactive | [6][9][10] |

Signaling Pathways

The differential engagement of signaling pathways by a balanced agonist (Neurotensin) versus a β-arrestin biased agonist (this compound) at the NTR1 is a key aspect of its pharmacology.

Canonical Gq-Mediated Signaling Pathway (Activated by Neurotensin)

Caption: Canonical NTR1 signaling via the Gq pathway.

This compound-Induced β-arrestin Signaling Pathway

Caption: this compound-biased NTR1 signaling via β-arrestin.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of biased agonists. Below are summaries of key experimental protocols used to evaluate this compound.

β-arrestin Recruitment Assay (e.g., Tango Assay)

This assay quantifies the interaction between the target receptor (NTR1) and β-arrestin upon ligand stimulation.

Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin to NTR1.

General Protocol:

-

Cell Line: A stable cell line, such as U2OS or CHO-K1, is engineered to co-express NTR1 fused to a transcription factor (e.g., Gal4-VP16) and β-arrestin fused to a protease (e.g., TEV protease). A reporter gene (e.g., luciferase) under the control of a corresponding promoter (e.g., UAS) is also present.

-

Cell Plating: Cells are seeded in 96- or 384-well plates and incubated to allow for adherence.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a reference agonist.

-

Incubation: The plates are incubated for a sufficient period (e.g., 6-24 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, transcription factor translocation, and reporter gene expression.

-

Signal Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting luminescence is measured using a plate reader.

-

Data Analysis: The luminescence data is normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are determined.

Caption: Workflow for a β-arrestin recruitment assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a hallmark of Gq protein activation.

Objective: To assess the ability of this compound to activate the Gq signaling pathway.

General Protocol:

-

Cell Line: A cell line endogenously or recombinantly expressing NTR1, such as HEK293, is used.

-

Cell Plating: Cells are seeded in 96- or 384-well black, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubated in the dark.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. This compound or a control agonist is then added to the wells.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time immediately after compound addition.

-

Data Analysis: The peak fluorescence response is normalized and plotted against the agonist concentration to determine if there is a dose-dependent increase in intracellular calcium.

Caption: Workflow for a calcium mobilization assay.

Therapeutic Implications and Future Directions

The β-arrestin biased agonism of this compound at the NTR1 receptor presents a novel therapeutic approach. By selectively activating the β-arrestin pathway, this compound may offer the therapeutic benefits associated with NTR1 activation while avoiding the potential side effects of Gq-mediated signaling. Its ability to penetrate the blood-brain barrier and its efficacy in preclinical models of methamphetamine addiction highlight its potential for treating substance use disorders.[2][3][4]

Future research will likely focus on:

-

Further elucidating the downstream signaling events mediated by this compound-induced β-arrestin recruitment.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds.

-

Conducting further preclinical and clinical studies to evaluate the safety and efficacy of this therapeutic strategy.

The study of this compound provides a valuable case study in the rational design and characterization of biased agonists, paving the way for the development of more selective and effective GPCR-targeted therapies.

References

- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. archive.connect.h1.co [archive.connect.h1.co]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. This compound - Biochemicals - CAT N°: 19550 [bertin-bioreagent.com]

ML314: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML314 is a novel, brain-penetrant, non-peptidic small molecule that acts as a biased agonist for the neurotensin 1 receptor (NTR1).[1][2][3] Discovered through a high-throughput screening campaign followed by extensive medicinal chemistry optimization, this compound exhibits a unique signaling profile. It preferentially activates the β-arrestin pathway without stimulating the classical Gq-coupled pathway, which is responsible for calcium mobilization.[1][2][4] This biased agonism presents a promising therapeutic avenue, potentially offering the benefits of NTR1 activation while avoiding certain side effects associated with conventional agonists.[2] Furthermore, this compound has been shown to act as a positive allosteric modulator of NTR1.[5][6] This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery of this compound

The identification of this compound was the result of a systematic drug discovery effort targeting the neurotensin 1 receptor (NTR1), a G-protein coupled receptor (GPCR) implicated in various physiological processes and disease states, including addiction.[1][2] The discovery process began with a high-throughput screening (HTS) campaign to identify small molecule modulators of NTR1. This was followed by a focused medicinal chemistry effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits.

High-Throughput Screening (HTS)

A quantitative high-throughput screening (qHTS) assay was employed to screen a large chemical library for compounds that could activate the NTR1 receptor. The primary assay utilized a β-arrestin recruitment platform, which measures the interaction of β-arrestin with the activated NTR1 receptor. This approach was chosen to identify compounds that modulate this specific signaling pathway.

Medicinal Chemistry Optimization

Following the HTS campaign, a lead compound was selected for medicinal chemistry optimization. This process involved the synthesis and evaluation of a series of analogs to improve the pharmacological and physicochemical properties of the initial hit. This iterative process of design, synthesis, and testing ultimately led to the discovery of this compound, a quinazoline derivative with potent and selective β-arrestin biased agonist activity at NTR1.[1]

Synthesis of this compound

The chemical name for this compound is 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline. A plausible synthetic route, based on related quinazoline syntheses, is a two-step process. The first step involves the formation of a key intermediate, 2-cyclopropyl-4-chloro-6,7-dimethoxyquinazoline. The second step is a nucleophilic aromatic substitution reaction to couple the quinazoline core with 1-(2-methoxyphenyl)piperazine.

Proposed Synthesis of 2-cyclopropyl-4-chloro-6,7-dimethoxyquinazoline (Intermediate 1)

A likely starting material for the synthesis of the quinazoline core is 4,5-dimethoxyanthranilic acid. This would undergo cyclization with cyclopropanecarbonitrile, followed by chlorination to yield the desired intermediate.

Proposed Synthesis of this compound

The final step involves the reaction of the chlorinated quinazoline intermediate with 1-(2-methoxyphenyl)piperazine. This nucleophilic substitution reaction would likely be carried out in a suitable solvent, such as isopropanol or dimethylformamide (DMF), in the presence of a base to yield this compound.

Biological Characterization and Quantitative Data

This compound has been extensively characterized through a battery of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.

In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological data for this compound.

| Assay | Receptor | Parameter | Value | Reference |

| β-Arrestin Recruitment | NTR1 | EC50 | 1.9 µM - 2.0 µM | [1][5][7] |

| β-Arrestin Recruitment | NTR2 | EC50 | >80 µM | [5] |

| Calcium Mobilization | NTR1 | EC50 | >80 µM | [2][5] |

In Vivo Pharmacology

In vivo studies have demonstrated that this compound is brain penetrant and exhibits pharmacological activity in animal models.[1]

| Animal Model | Administration | Dose | Effect | Reference |

| Dopamine Transporter Knockout Mice | Intraperitoneal (i.p.) | 20 mg/kg | Reduced locomotion | [7][8] |

| Methamphetamine-Exposed Mice | Intraperitoneal (i.p.) | 10-30 mg/kg | Reduced hyperlocomotion and conditioned place preference | [7][8] |

| Rats | - | 30 mg/kg | Reduced methamphetamine self-administration | [5] |

Signaling Pathway

This compound is a biased agonist of the NTR1 receptor, preferentially activating the β-arrestin signaling pathway over the canonical Gq-protein-mediated pathway that leads to calcium mobilization.[1][2][4] This biased signaling is a key feature of this compound and may contribute to its unique pharmacological profile.

Caption: Biased signaling pathway of this compound at the NTR1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for β-Arrestin Recruitment

This protocol describes a general workflow for a high-throughput screen to identify modulators of NTR1-mediated β-arrestin recruitment.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A complex structure of arrestin-2 bound to a G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline | C24H28N4O3 | CID 53245590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ML314: A Technical Guide to a Biased Agonist of the Neurotensin Receptor 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: ML314 is a potent, blood-brain barrier-penetrant, and selective small molecule agonist for the neurotensin receptor 1 (NTR1).[1][2] It has garnered significant interest within the scientific community for its unique pharmacological profile as a biased agonist. Unlike the endogenous ligand neurotensin, this compound preferentially activates the β-arrestin signaling pathway over the classical G-protein-mediated pathway, offering a promising avenue for therapeutic intervention in central nervous system disorders, particularly methamphetamine abuse.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)-1-piperazinyl]-quinazoline, possesses a distinct molecular architecture that dictates its biological activity.[5] Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)-1-piperazinyl]-quinazoline | [5] |

| CAS Number | 1448895-09-7 | [1][5] |

| Molecular Formula | C24H28N4O3 | [5] |

| Molecular Weight | 420.5 g/mol | [5] |

| SMILES | COC1=CC=CC=C1N2CCN(C3=C4C=C(OC)C(OC)=CC4=NC(C5CC5)=N3)CC2 | [1] |

| Appearance | White to beige powder | [6] |

| Solubility | DMSO: >100 mM | [5] |

Pharmacological Properties

This compound's primary pharmacological feature is its biased agonism at the NTR1 receptor. It potently induces β-arrestin recruitment to NTR1 without stimulating G-protein-mediated calcium mobilization.[1][4] This selective activation of the β-arrestin pathway is believed to contribute to its therapeutic effects while potentially avoiding the side effects associated with non-biased NTR1 agonists.

| Parameter | Value | Species/System | Reference |

| NTR1 EC50 (β-arrestin recruitment) | 1.9 µM | Human | [1][2] |

| NTR2 Selectivity | >20-fold vs NTR1 | [1] | |

| GPR35 Selectivity | Selective against GPR35 | [1] | |

| Calcium Mobilization | No significant response | [1][4] |

Signaling Pathway of this compound at the NTR1 Receptor

The binding of this compound to the neurotensin receptor 1 (NTR1) initiates a signaling cascade that is distinct from that of the endogenous ligand, neurotensin. This diagram illustrates the concept of biased agonism, where this compound preferentially activates the β-arrestin pathway, leading to downstream signaling events, while not engaging the Gq-protein pathway that results in calcium mobilization.

Caption: Biased agonism of this compound at the NTR1 receptor.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is crucial for determining the potency of this compound in activating the β-arrestin pathway. A common method is the PathHunter® β-arrestin assay.

Principle: This is a cell-based enzyme fragment complementation assay. The NTR1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon this compound binding to NTR1, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active enzyme. The activity of this reconstituted enzyme is then measured using a chemiluminescent substrate.

Methodology:

-

Cell Culture: Stably transfected cells expressing the tagged NTR1 and β-arrestin are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated.

-

Compound Preparation: this compound is serially diluted to create a concentration-response curve.

-

Compound Addition: The diluted this compound is added to the cells.

-

Incubation: The plates are incubated to allow for receptor binding and β-arrestin recruitment.

-

Detection: A detection reagent containing the substrate for the complemented enzyme is added.

-

Signal Measurement: The chemiluminescent signal is read using a plate reader.

-

Data Analysis: The data is analyzed to determine the EC50 value of this compound.

Calcium Mobilization Assay

This assay is used to confirm the biased nature of this compound by demonstrating its inability to activate the Gq-protein pathway, which leads to an increase in intracellular calcium.

Principle: Cells expressing NTR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). If a compound activates the Gq pathway, it will trigger the release of calcium from intracellular stores, leading to an increase in fluorescence intensity.

Methodology:

-

Cell Culture: HEK293 cells transiently or stably expressing NTR1 are cultured.

-

Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom assay plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: this compound, a positive control (e.g., a known Gq-activating agonist), and a negative control (vehicle) are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader with kinetic reading capabilities.

-

Data Analysis: The change in fluorescence in response to this compound is compared to the positive and negative controls.

In Vivo Experimental Workflow for Methamphetamine Abuse Models

The therapeutic potential of this compound in treating methamphetamine abuse has been evaluated in various rodent models. The following diagram outlines a typical experimental workflow for such a study.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology. Its unique profile as a biased agonist of the NTR1 receptor, coupled with its ability to penetrate the central nervous system, makes it a valuable research tool and a promising lead compound for the development of novel therapeutics for conditions such as methamphetamine addiction. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the multifaceted actions of this intriguing molecule.

References

- 1. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the neurotensin receptor 1 in complex with β-arrestin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of ML314 in Addiction: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML314 has emerged as a promising preclinical candidate for the treatment of substance use disorders, particularly methamphetamine addiction.[1][2][3] This small-molecule, brain-penetrant compound acts as a β-arrestin biased agonist of the neurotensin receptor 1 (NTR1).[1][2][3][4] Its unique mechanism of action, which deviates from traditional G-protein-coupled receptor (GPCR) agonism, offers a novel therapeutic strategy.[2][4] this compound has demonstrated efficacy in attenuating key addiction-related behaviors in rodent models, including hyperlocomotion, conditioned place preference, and drug self-administration.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and experimental methodologies associated with this compound, offering a foundational resource for researchers in the field of addiction.

Introduction

Drug addiction remains a significant global health challenge with limited effective pharmacological treatments.[1] The neurotensin receptor 1 (NTR1), a GPCR, has been identified as a promising therapeutic target due to the opposing effects of neurotensin peptides on psychostimulant-induced behaviors.[1][3] this compound was identified through high-throughput screening as a non-peptidic, β-arrestin biased agonist of NTR1.[4] This biased agonism, which preferentially activates the β-arrestin signaling pathway over the traditional Gq-coupled pathway, is thought to contribute to its therapeutic profile while potentially avoiding some of the side effects associated with unbiased NTR1 agonists.[2][4] Furthermore, this compound acts as an allosteric enhancer of endogenous neurotensin, increasing the number of available NTR1 binding sites.[1][2][3]

Pharmacology and Mechanism of Action

This compound exhibits a unique pharmacological profile centered on its interaction with the NTR1. It is a potent agonist with an EC50 of 1.9 µM for β-arrestin recruitment to NTR1.[5] Notably, it shows selectivity against the neurotensin receptor 2 (NTR2) and does not stimulate calcium mobilization, a hallmark of Gq protein activation.[4][5]

The primary mechanism of action for this compound is its β-arrestin functional selectivity.[2] While it promotes the recruitment of β-arrestin to NTR1, it antagonizes G protein signaling.[2][5] This biased signaling is a key feature that distinguishes it from the endogenous ligand, neurotensin.

In addition to its direct agonism, this compound functions as an allosteric modulator of NTR1.[1][2][3] It has been shown to unmask hidden NTR1 binding sites in cell membranes, leading to a significant increase in the maximal binding capacity (Bmax) for neurotensin without altering its affinity (Kd) in some contexts, while other findings suggest an increase in affinity.[1] This allosteric enhancement of endogenous neurotensin signaling likely contributes to its in vivo effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Pharmacological Parameters of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 (NTR1 β-arrestin recruitment) | 1.9 µM | U2OS cells | β-arrestin2/GFP translocation | [5] |

| EC50 (NTR1 β-arrestin recruitment) | 2.0 µM | U2OS cells | β-arrestin2/GFP translocation | [4] |

| G protein signaling | Antagonistic effect | HEK293 cells expressing NTR1 | G protein activity assay | [2][5] |

| Calcium Mobilization | No significant response | Not specified | Calcium mobilization assay | [4] |

Table 2: Effect of this compound on Neurotensin Binding

| Condition | Bmax (pmol/mg protein) | Kd (nM) | Membrane Source | Reference |

| Vehicle | 0.40 ± 0.08 | 8.1 ± 3.6 | U2OS cell membranes | [1] |

| This compound | 1.12 ± 0.04 | 1.7 ± 0.2 | U2OS cell membranes | [1] |

Table 3: In Vivo Efficacy of this compound in Rodent Models of Methamphetamine Addiction

| Animal Model | This compound Dose (mg/kg, i.p.) | Behavioral Effect | Reference |

| Dopamine Transporter Knockout Mice | 20 | Attenuation of amphetamine-like hyperlocomotion | [1][5] |

| C57BL/6J Mice | 10, 20, 30 | Attenuation of methamphetamine-induced hyperlocomotion | [1][5][6] |

| C57BL/6J Mice | 20 | Reduction of methamphetamine-associated conditioned place preference (30% reduction) | [1][5][6] |

| Rats | 30 | Blockade of methamphetamine self-administration | [1][2][3] |

Experimental Protocols

Animals

-

Mice: Dopamine transporter knockout (DAT-KO) mice and wild-type C57BL/6J mice were used for hyperlocomotion and conditioned place preference studies.[1][5]

-

Rats: Rats were used for methamphetamine self-administration experiments.[1][2][3]

Drug Administration

This compound was administered via intraperitoneal (i.p.) injection.[1][5][6] For self-administration studies in rats, this compound or vehicle was injected 15 minutes prior to placing the animals in the self-administration chamber.[6]

Behavioral Assays

-

Hyperlocomotion: Mice were placed in activity monitors, and horizontal distance traveled was recorded over 5-minute intervals following injections of vehicle, this compound, and methamphetamine.[1][6]

-

Conditioned Place Preference (CPP): A standard CPP paradigm was used to assess the rewarding effects of methamphetamine and the ability of this compound to block these effects.[1][6]

-

Methamphetamine Self-Administration: Rats were trained to self-administer methamphetamine. The effect of this compound pretreatment on the number of lever presses for methamphetamine infusion was measured over a 4-hour session.[6]

In Vitro Assays

-

β-Arrestin Recruitment Assay: U2OS cells co-expressing NTR1 and β-arrestin2-GFP were used. The translocation of β-arrestin2-GFP to the receptor upon agonist stimulation was visualized and quantified.[5]

-

Radioligand Binding Assays: Membranes from U2OS cells expressing NTR1 or from mouse striatum were incubated with radiolabeled neurotensin ([³H]-NT or ¹²⁵I-NT) in the presence or absence of this compound to determine the Bmax and Kd of neurotensin binding.[1]

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

ML314 as a Probe for NTR1 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML314, a selective, brain-penetrant, non-peptidic β-arrestin biased agonist of the Neurotensin Receptor 1 (NTR1). This compound serves as a valuable tool for dissecting the nuanced signaling pathways of NTR1, offering a unique opportunity to explore the therapeutic potential of biased agonism. This document details the mechanism of action of this compound, provides a compilation of its in vitro activities, and outlines detailed protocols for key experiments to assess its effects on NTR1 signaling.

Introduction to NTR1 Signaling and the Role of this compound

The Neurotensin Receptor 1 (NTR1) is a G protein-coupled receptor (GPCR) that mediates a wide range of physiological effects in the central nervous system and periphery. Traditionally, NTR1 signaling has been associated with its coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, like many GPCRs, NTR1 can also signal through a G protein-independent pathway involving β-arrestins.

This compound has emerged as a critical chemical probe for isolating and studying the β-arrestin-mediated signaling cascade of NTR1. It is a biased agonist, meaning it selectively activates the β-arrestin pathway without significantly engaging the canonical Gq-mediated calcium signaling pathway.[1] This property makes this compound an invaluable tool for understanding the distinct physiological roles of these two signaling arms and for developing novel therapeutics that target specific downstream effects of NTR1 activation.

Quantitative Data for this compound

The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potency and bias towards the β-arrestin pathway.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 1.9 µM | β-arrestin recruitment | U2OS | [2] |

| EC50 | 2.0 µM | β-arrestin recruitment | - | [1] |

| EC50 | >80 µM | Calcium Mobilization | - | [3] |

Table 1: In vitro potency and selectivity of this compound for NTR1-mediated signaling pathways.

Signaling Pathways

The signaling cascades initiated by NTR1 activation are multifaceted. The canonical pathway involves Gq protein activation, while the alternative pathway is mediated by β-arrestin. This compound selectively activates the latter.

NTR1 Signaling Overview

Caption: NTR1 Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound as a probe for NTR1 signaling.

β-Arrestin Recruitment Assay (High-Content Imaging)

This protocol describes a high-content imaging-based assay to quantify the recruitment of β-arrestin to NTR1 upon stimulation with this compound.

Experimental Workflow:

Caption: High-Content β-Arrestin Recruitment Workflow.

Materials:

-

U2OS cell line stably co-expressing human NTR1 and β-arrestin2-GFP.

-

Assay medium: MEM with 1% dialyzed FBS.

-

This compound and Neurotensin (as a positive control).

-

4% Paraformaldehyde (PFA) in PBS.

-

Hoechst 33342 nuclear stain.

-

384-well clear-bottom imaging plates.

-

High-content imaging system.

Procedure:

-

Cell Plating: Seed the U2OS-NTR1-β-arrestin2-GFP cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound and neurotensin in assay medium.

-

Compound Addition: Remove the growth medium from the cell plates and add the compound dilutions. Incubate for 30-60 minutes at 37°C.

-

Cell Fixation and Staining:

-

Carefully remove the compound-containing medium.

-

Fix the cells by adding 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Image Acquisition:

-

Acquire images using a high-content imaging system with appropriate filters for GFP and DAPI (for Hoechst).

-

Capture images from multiple fields per well to ensure robust data.

-

-

Image Analysis:

-

Use image analysis software to identify individual cells based on the nuclear stain.

-

Within each cell, quantify the formation of intracellular β-arrestin-GFP puncta (clusters of fluorescence). This is typically done by setting a threshold for fluorescence intensity and size to distinguish translocated puncta from diffuse cytoplasmic fluorescence.

-

The primary readout is the number or total area of puncta per cell.

-

-

Data Analysis:

-

Calculate the average response for each compound concentration.

-

Generate dose-response curves and calculate the EC₅₀ value for this compound and the control agonist.

-

Calcium Mobilization Assay

This protocol details a fluorescent-based assay to measure changes in intracellular calcium concentration, confirming the lack of Gq activation by this compound.

Experimental Workflow:

Caption: Calcium Mobilization Assay Workflow.

Materials:

-

CHO-K1 cell line stably expressing human NTR1.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

This compound and Neurotensin (as a positive control).

-

384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the CHO-NTR1 cells into 384-well plates and incubate overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the growth medium and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.

-

-

Compound Plate Preparation: Prepare a serial dilution of this compound and neurotensin in assay buffer in a separate plate.

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

The instrument will then automatically inject the compounds from the compound plate into the corresponding wells of the cell plate.

-

Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

Generate dose-response curves for this compound and the control agonist to determine EC₅₀ values. For this compound, no significant response is expected.[3]

-

Conclusion

This compound is a powerful and selective tool for investigating the β-arrestin-biased signaling of NTR1. Its ability to activate this pathway independently of Gq-mediated calcium mobilization provides a unique window into the distinct cellular functions governed by β-arrestin. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound as a research probe, ultimately contributing to a deeper understanding of NTR1 biology and the development of novel, pathway-specific therapeutics.

References

- 1. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional specialization of β-arrestin interactions revealed by proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green fluorescent protein-tagged beta-arrestin translocation as a measure of G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ML314: A Brain-Penetrant, Biased Neurotensin Receptor 1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML314 is a novel, non-peptidic small molecule that acts as a potent and selective agonist for the Neurotensin Receptor 1 (NTR1). Critically, it is a brain-penetrant compound exhibiting biased agonism; it preferentially activates the β-arrestin signaling pathway over the traditional Gq-protein-coupled pathway. This unique pharmacological profile makes this compound a valuable chemical probe for investigating the central nervous system (CNS) roles of NTR1 and a promising preclinical lead for therapeutic development, particularly in the context of substance abuse disorders. This document provides a comprehensive technical overview of this compound, including its quantitative pharmacological data, detailed experimental methodologies, and visualizations of its mechanism and development workflow.

Introduction

The Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR), is a key therapeutic target for various disease states, including addiction.[1] Its expression in dopaminergic pathways associated with reward has made it a focal point for developing treatments for conditions like methamphetamine abuse.[1][2][3][4] While peptide-based NTR1 agonists have shown promise by producing behaviors that oppose the effects of psychostimulants, their utility is limited by poor brain penetration.[1] this compound was developed through a high-throughput screening campaign and subsequent medicinal chemistry optimization to overcome this limitation.[1][5][6] It is a brain-penetrant, non-peptidic small molecule that functions as a β-arrestin biased agonist of NTR1, offering a unique tool to dissect NTR1 signaling and a potential therapeutic for CNS disorders.[1][2][4][5]

Core Pharmacological Data

This compound has been characterized through a suite of in vitro assays to determine its potency, selectivity, and unique signaling bias.

Quantitative In Vitro Pharmacology

The following table summarizes the key quantitative metrics for this compound's activity at NTR1 and its selectivity over related receptors.

Table 1: In Vitro Potency, Efficacy, and Selectivity of this compound

| Assay Type | Target | Parameter | Value | Efficacy (Emax) | Notes |

|---|---|---|---|---|---|

| β-Arrestin Recruitment | Human NTR1 | EC50 | 2.0 µM | Full Agonist (~100%) | Primary functional assay demonstrating agonist activity.[1][6][7] |

| DiscoveRx β-Arrestin | Human NTR1 | EC50 | 3.41 µM | 86.6% | Confirmatory β-arrestin assay.[1] |

| Ca2+ Mobilization | Human NTR1 | EC50 | >80 µM | No Significant Response | Demonstrates lack of Gq pathway activation, confirming biased agonism.[1][5][7] |

| Selectivity | Human NTR2 | EC50 | >20-fold vs NTR1 | Inactive | Shows selectivity for the NTR1 subtype.[1] |

| Selectivity | Human GPR35 | EC50 | >20-fold vs NTR1 | Inactive | Shows selectivity over another related GPCR.[1][7] |

In Vivo Profile

This compound demonstrates good brain penetration and efficacy in preclinical models of substance abuse.

Table 2: In Vivo Characteristics and Efficacy of this compound

| Model System | Administration | Key Finding | Reference |

|---|---|---|---|

| Rodents | N/A | Good brain penetration | [1][5] |

| Dopamine Transporter KO Mice | 20 mg/kg, i.p. | Attenuates amphetamine-like hyperlocomotion | [2][8] |

| C57BL/6J Mice | 10-30 mg/kg, i.p. | Attenuates methamphetamine-induced hyperlocomotion | [2][4][8][9] |

| C57BL/6J Mice | 10-30 mg/kg, i.p. | Reduces methamphetamine-associated conditioned place preference | [2][4][8][9] |

| Rats | N/A | Blocks methamphetamine self-administration |[2][4][9] |

Key Experimental Protocols

The following are detailed methodologies for the principal assays used to characterize this compound.

β-Arrestin Recruitment Assay (Primary Assay)

This assay quantifies the ability of a compound to promote the interaction between NTR1 and β-arrestin.

-

Cell Line : U2OS cells stably expressing human NTR1 fused to a ProLink™ tag and a β-arrestin2-GFP fusion protein.

-

Principle : Upon agonist binding to NTR1, β-arrestin2-GFP is recruited to the receptor at the cell membrane. This translocation event is visualized and quantified using high-content screening (HCS) microscopy.

-

Procedure :

-

Plate the cells in a 384-well microplate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (or control compounds) in assay buffer.

-

Add the compound solutions to the wells and incubate for the optimized period (e.g., 90 minutes) at 37°C.

-

Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).

-

Image the plates using an HCS imager, capturing both the GFP and nuclear channels.

-

Analyze the images using image analysis software to quantify the translocation of β-arrestin2-GFP from the cytoplasm to the membrane.

-

Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

-

Intracellular Calcium (Ca2+) Mobilization Assay

This assay assesses the activation of the Gq signaling pathway by measuring changes in intracellular calcium concentration.

-

Cell Line : HEK293 or CHO cells stably expressing human NTR1.

-

Principle : Activation of the Gq pathway by NTR1 leads to the activation of phospholipase C, which generates inositol trisphosphate (IP3). IP3 triggers the release of Ca2+ from intracellular stores. This change is detected by a calcium-sensitive fluorescent dye.

-

Procedure :

-

Plate the cells in a 96- or 384-well microplate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound and control agonists.

-

Using a fluorescence imaging plate reader (FLIPR), measure the baseline fluorescence.

-

Add the compound solutions to the wells and immediately begin measuring fluorescence intensity over time.

-

The peak fluorescence response is used to determine the concentration-response curve.

-

This compound shows no significant response in this assay, confirming its bias away from Gq signaling.[1][5][7]

-

Visualizing the Science of this compound

Biased Signaling Pathway of this compound at NTR1

This compound selectively activates the β-arrestin pathway without engaging the canonical Gq pathway. This biased signaling is a defining feature of the molecule.

Caption: Biased agonism of this compound at the NTR1 receptor.

Discovery and Development Workflow

The identification of this compound followed a structured drug discovery cascade, from initial screening to preclinical validation.

Caption: The drug discovery workflow leading to this compound.

Logical Framework for this compound's Development

The rationale for developing this compound is rooted in addressing the clear unmet need for brain-available NTR1 agonists to treat CNS disorders.

Caption: The logical rationale for the development of this compound.

Conclusion

This compound is a landmark compound in the study of neurotensin receptor pharmacology. As a potent, selective, and brain-penetrant NTR1 agonist with a distinct β-arrestin bias, it provides an unprecedented tool for exploring the physiological consequences of this specific signaling pathway in the CNS.[1][7] Its demonstrated efficacy in preclinical models of methamphetamine abuse underscores its potential as a lead compound for a new class of addiction therapies.[2][4] This technical guide provides the core data and methodologies to enable researchers and drug developers to effectively utilize and build upon the science of this compound.

References

- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scholars@Duke publication: Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor. [scholars.duke.edu]

- 7. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ML314 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML314 is a potent, cell-permeable, and brain-penetrant non-peptidic agonist of the Neurotensin Receptor 1 (NTR1).[1][2][3] A key characteristic of this compound is its nature as a β-arrestin biased agonist.[1][2][3] Unlike the endogenous ligand neurotensin, this compound preferentially activates the β-arrestin signaling pathway without significantly engaging the traditional Gq protein-coupled pathway, which is responsible for calcium mobilization.[1][4] This biased agonism presents a unique pharmacological profile, making this compound a valuable tool for studying the distinct physiological roles of the β-arrestin pathway in NTR1 signaling and a potential therapeutic lead for conditions such as methamphetamine abuse.[2][5]

These application notes provide detailed protocols for the essential in vitro assays used to characterize the activity of this compound: a β-arrestin recruitment assay, a calcium flux assay to confirm biased agonism, and a radioligand binding assay to determine receptor affinity.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Receptor | Assay Type | Value | Cell Line | Reference |

| EC50 | NTR1 | β-arrestin Recruitment | 1.9 µM | U2OS | [2][6] |

| EC50 | NTR1 | β-arrestin Recruitment | 2.0 µM | - | [1][3][4] |

| EC50 | NTR2 | β-arrestin Recruitment | >80 µM | - | [7] |

| EC50 | NTR1 | Calcium Flux | >80 µM | - | [1][7] |

| IC50 | NTR1 | Inhibition of [125I]-NT binding by SR142948A in the presence of this compound | 50.1 nM | - | [1] |

Signaling Pathway of this compound at NTR1

This compound acts as a biased agonist at the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR). Upon binding of an agonist like neurotensin, NTR1 typically activates Gq proteins, leading to downstream signaling and calcium mobilization. However, this compound preferentially induces a conformational change in NTR1 that promotes the recruitment of β-arrestin proteins. This initiates a distinct signaling cascade independent of G protein activation.

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is designed to quantify the recruitment of β-arrestin to NTR1 upon stimulation with this compound using the DiscoverX PathHunter® β-arrestin assay, which is based on enzyme fragment complementation.

Experimental Workflow:

Materials:

-

PathHunter® U2OS NTR1 β-arrestin cell line (DiscoverX)

-

Cell culture medium (e.g., McCoy's 5A, 10% FBS, penicillin/streptomycin)

-

384-well white, clear-bottom tissue culture-treated plates

-

This compound

-

PathHunter® Detection Kit (DiscoverX)

-

Multichannel pipette and/or liquid handling system

-

Plate reader with chemiluminescence detection capabilities

Procedure:

-

Cell Culture and Plating:

-

Culture PathHunter® U2OS NTR1 β-arrestin cells according to the supplier's instructions.

-

On the day before the assay, harvest cells and perform a cell count.

-

Dilute the cells in fresh culture medium to a concentration of 200,000 cells/mL.

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a 5X stock solution of this compound in an appropriate vehicle (e.g., DMSO) and perform serial dilutions to create a dose-response curve. A typical concentration range would be from 100 µM down to 0.01 µM (final assay concentration).

-

On the day of the assay, add 5 µL of each this compound dilution to the respective wells of the cell plate. For control wells, add 5 µL of vehicle only.

-

Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

-

-

Signal Detection:

-

Equilibrate the PathHunter® detection reagents to room temperature.

-

Prepare the detection reagent solution according to the manufacturer's protocol.

-

Add 12.5 µL of the prepared detection reagent to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the chemiluminescent signal on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Intracellular Calcium Flux Assay

This protocol is used to confirm the β-arrestin bias of this compound by demonstrating its inability to induce intracellular calcium mobilization.

Experimental Workflow:

Materials:

-

HEK293 cells stably expressing NTR1

-

Cell culture medium (e.g., DMEM, 10% FBS, penicillin/streptomycin)

-

96-well black, clear-bottom tissue culture-treated plates

-

This compound

-

Neurotensin (as a positive control)

-

Fluo-4 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence plate reader with kinetic reading and automated injection capabilities

Procedure:

-

Cell Plating:

-

The day before the assay, plate HEK293-NTR1 cells in a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. A typical solution consists of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Wash the cells twice with 100 µL of HBSS to remove extracellular dye, leaving 100 µL of HBSS in each well after the final wash.

-

-

Calcium Measurement:

-

Prepare 5X stock solutions of this compound and neurotensin in HBSS.

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

-

Record a baseline fluorescence for 10-20 seconds.

-

Using the instrument's injector, add 25 µL of the 5X compound solutions to the appropriate wells.

-

Continue to record the fluorescence intensity kinetically for at least 2-3 minutes.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the baseline fluorescence (ΔF/F0).

-

Compare the response induced by this compound to that of the positive control (neurotensin) and the vehicle control. A lack of a significant increase in fluorescence for this compound confirms its inability to induce calcium mobilization.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for NTR1 by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Materials:

-

Cell membranes prepared from cells overexpressing NTR1

-

Radiolabeled neurotensin (e.g., [3H]-Neurotensin or [125I]-Tyr3-Neurotensin)

-

This compound

-

Unlabeled neurotensin (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA and protease inhibitors)

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled neurotensin (e.g., 1 µM).

-

Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.

-

-

The final assay volume is typically 250 µL. Add 50 µL of this compound/unlabeled neurotensin/buffer, 50 µL of radioligand, and 150 µL of membrane suspension to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

The affinity (Ki) of this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. pubcompare.ai [pubcompare.ai]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. hellobio.com [hellobio.com]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Application Notes and Protocols for ML314 in β-Arrestin Recruitment Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ML314, a potent and selective β-arrestin biased agonist for the Neurotensin Receptor 1 (NTR1), in β-arrestin recruitment assays. This document includes detailed protocols for the widely used PathHunter® β-arrestin assay, quantitative data for this compound, and diagrams illustrating the underlying signaling pathways and experimental procedures.

Introduction to this compound

This compound is a small molecule, non-peptidic, and brain-penetrant biased agonist of the NTR1.[1][2][3][4] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound selectively activates the β-arrestin pathway without stimulating the traditional Gq-coupled pathway that leads to calcium mobilization.[1][2][5] This biased agonism makes this compound a valuable tool for dissecting the specific roles of β-arrestin-mediated signaling downstream of NTR1 activation and for investigating its therapeutic potential, particularly in the context of substance abuse disorders.[3]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound in β-arrestin recruitment and related assays.

| Parameter | Value | Assay System | Cell Line | Reference |

| EC50 | 1.9 µM | β-Arrestin Recruitment | U2OS | [1] |

| EC50 | 2.0 µM | High-Content Screening β-Arrestin Assay | U2OS | [2][5] |

| EC50 | 3.41 µM | DiscoveRx β-Arrestin Assay | CHO-K1 | [2] |

| Ca2+ Mobilization | No significant response | Calcium Flux Assay | HEK293 | [2][5] |

Signaling Pathway of this compound at the NTR1 Receptor

This compound's interaction with the NTR1 initiates a signaling cascade that is independent of G-protein coupling. Upon binding of this compound, the NTR1 undergoes a conformational change that promotes its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders G-protein coupling, effectively desensitizing the G-protein-mediated signaling pathway. Furthermore, the NTR1/β-arrestin complex acts as a scaffold for various downstream signaling proteins, including members of the mitogen-activated protein kinase (MAPK) cascade, such as ERK and JNK. This leads to the activation of specific cellular responses.

References

- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]

Application Notes & Protocols: TRPML1 Agonist-Induced Lysosomal Calcium Mobilization Assay

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates that the compound ML314 is a β-arrestin biased agonist for the neurotensin 1 receptor (NTR1) and is reported to have no significant effect in calcium mobilization assays[1][2][3][4]. Therefore, this document provides a detailed protocol for a calcium mobilization assay targeting the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, using a suitable synthetic agonist (e.g., ML-SA1), which is a common application for this assay type.

Principle and Introduction

The Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes[5][6][7]. It plays a crucial role in regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) from the lysosomal lumen into the cytosol[7][8]. This Ca²⁺ release is vital for numerous cellular processes, including membrane trafficking, autophagy, and lysosomal biogenesis[6][7][9].

This assay provides a method to measure the activity of TRPML1 channels in a cell-based, high-throughput format. The protocol uses a cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 AM, which enters the cell and is cleaved by intracellular esterases into its active, cell-impermeant form (Fluo-4)[10][11]. In the basal state, cytosolic Ca²⁺ levels are low, and Fluo-4 exhibits minimal fluorescence. Upon stimulation with a TRPML1 agonist, the channels open, releasing Ca²⁺ from lysosomal stores. The subsequent binding of Ca²⁺ to Fluo-4 elicits a significant increase in fluorescence intensity, which can be measured over time using a fluorescence plate reader[10]. This change in fluorescence is directly proportional to the increase in intracellular Ca²⁺ concentration and serves as a readout of TRPML1 channel activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPML1 signaling cascade and the general experimental workflow for the calcium mobilization assay.

Caption: TRPML1 agonist activation and calcium signaling pathway.

Caption: High-level workflow for the TRPML1 calcium mobilization assay.

Materials and Reagents

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for 384-well plates.

| Reagent/Material | Recommended Supplier/Cat. No. | Notes |

| Cell Line | N/A | HEK293 or CHO cells stably overexpressing human TRPML1 are recommended. |

| Culture Medium | Standard (e.g., DMEM/F-12) | Supplement with FBS, antibiotics, and selection agent (e.g., G418) as required. |

| Assay Plates | e.g., Costar 3603 | Black-wall, clear-bottom 96-well microplates. |

| TRPML1 Agonist | e.g., ML-SA1 | Prepare stock solution in DMSO. |

| Fluo-4 AM | Sigma-Aldrich MAK552A or equivalent | Store stock solution at -20°C, protected from light[10]. |

| DMSO | Sigma-Aldrich D4540 or equivalent | Anhydrous, for preparing stock solutions. |

| Pluronic® F-127 | e.g., 10X F127 Plus (MAK552B) | Mild non-ionic detergent to aid Fluo-4 AM dispersion[11]. |

| Probenecid | Optional (e.g., Thermo Fisher F36004) | Anion-exchange transport inhibitor to prevent dye extrusion from some cell types. |

| Assay Buffer | HHBS (Hanks' Balanced Salt Solution with 20 mM HEPES) | pH adjusted to 7.3-7.4. |

| Positive Control | Ionomycin or other calcium ionophore | Used to determine maximal cellular calcium response. |

Experimental Protocols

Reagent Preparation

-

Fluo-4 AM Stock Solution (e.g., 1000X): Add 200 µL of high-quality anhydrous DMSO to one vial of Fluo-4 AM to make a stock solution[10]. Mix well. Store unused stock solution in aliquots at -20°C, protected from light.

-

1X Assay Buffer: Prepare 1X Assay Buffer by adding 1 mL of 10X F127 Plus solution to 9 mL of HHBS[10]. Mix well. This is sufficient for one 96-well plate. If using Probenecid, add it to the buffer at this stage.

-

Fluo-4 AM Dye-Loading Solution: Immediately before use, add 20 µL of the Fluo-4 AM Stock Solution to 10 mL of 1X Assay Buffer[10]. Vortex thoroughly. This working solution is stable for approximately 2 hours at room temperature. The final concentration of Fluo-4 AM is typically 2-5 µM[11].

-

TRPML1 Agonist Compound Plate: Prepare serial dilutions of the TRPML1 agonist (e.g., ML-SA1) in HHBS at 2X or 5X the desired final concentration. Also prepare a vehicle control (e.g., DMSO in HHBS) and a positive control (e.g., Ionomycin).

Cell Plating

-

Culture TRPML1-expressing cells according to standard protocols.

-

Seed the cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium[10].

-

Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to form a confluent monolayer.

Dye Loading

-

On the day of the assay, aspirate the culture medium from the cell plate.

-

Gently wash the cells once with 100 µL of HHBS.

-

Add 100 µL of the freshly prepared Fluo-4 AM Dye-Loading Solution to each well[10].

-

Incubate the plate for 60 minutes at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light[10]. This allows for complete de-esterification of the dye within the cells.

Calcium Mobilization Assay

-

Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm[10][12].

-

Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

The instrument should then automatically add the TRPML1 agonist from the compound plate (e.g., 50 µL for a 2X solution) to the cell plate.

-

Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent signal decay.

Data Presentation and Analysis

Data Analysis

-

The response to the agonist is typically calculated as the change in fluorescence (ΔF) from baseline (F₀) or as a ratio (ΔF/F₀). The peak fluorescence intensity after compound addition is often used for analysis.

-

Subtract the average response of the vehicle control wells to correct for background.

-

For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of agonist that elicits a half-maximal response.

Typical Assay Parameters and Expected Results

The following table summarizes key parameters for the assay. EC₅₀ values are highly dependent on the specific agonist, cell line, and assay conditions used.

| Parameter | Typical Value / Range | Source / Notes |

| Cell Seeding Density | 40,000 - 80,000 cells/well (96-well) | [10] |

| Fluo-4 AM Loading Conc. | 2 - 5 µM | [11] |

| Dye Loading Time | 60 min @ 37°C, then 15-30 min @ RT | [10] |

| Excitation Wavelength | ~490 nm | [10] |

| Emission Wavelength | ~525 nm | [10] |

| ML-SA1 EC₅₀ (TRPML1-L/A) | 9.7 µM (at pH 4.6) | Determined via electrophysiology; Ca²⁺ fluorescence values may differ[6]. |

| Assay Window (Z'-factor) | > 0.5 | A Z'-factor above 0.5 is indicative of a robust and reliable assay. |

References

- 1. xcessbio.com [xcessbio.com]

- 2. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]

- 9. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. interchim.fr [interchim.fr]

- 12. hellobio.com [hellobio.com]

Application Notes and Protocols for Utilizing ML314 in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML314 is a potent, cell-permeable, and brain-penetrant small molecule that functions as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2][3][4][5] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound exhibits significant bias towards the β-arrestin pathway.[1][2][3][4] Specifically, it does not stimulate the canonical Gq-protein-mediated signaling cascade, which results in intracellular calcium mobilization.[1][2][3][4] This unique property makes this compound a valuable tool for dissecting the distinct roles of β-arrestin-mediated signaling downstream of NTR1 activation and for investigating the therapeutic potential of biased agonism.